

Technical Support Center: Demethyl Linezolid Stability

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Compound of Interest

Compound Name: Demethyl linezolid

Cat. No.: B11933387

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Disclaimer: This document provides guidance on the stability of **demethyl linezolid**. Due to limited publicly available stability data specifically for **demethyl linezolid**, much of the information, particularly regarding degradation pathways and quantitative stability, has been extrapolated from studies on its parent compound, linezolid. Researchers are strongly advised to conduct specific stability studies for **demethyl linezolid** under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of **demethyl linezolid**?

Demethyl linezolid is generally stable under recommended storage conditions. However, it is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.^[1] For optimal stability, it should be stored at -20°C as a powder or at -80°C when in solution.^[1]

Q2: What are the expected degradation pathways for **demethyl linezolid** based on its parent compound, linezolid?

Based on studies of linezolid, **demethyl linezolid** is likely susceptible to degradation under similar conditions:

- **Alkaline Hydrolysis:** This is a major degradation pathway for linezolid, leading to the opening of the oxazolidinone ring.^[2] A similar susceptibility is anticipated for **demethyl linezolid**.

- **Acidic Hydrolysis:** Under acidic conditions, the primary degradation of linezolid involves the cleavage of the acetyl group. Since **demethyl linezolid** lacks this group, its degradation pathway under acidic conditions may differ, but the core structure could still be susceptible to hydrolysis.
- **Oxidation:** Linezolid can be oxidized, typically at the morpholine ring, forming an N-oxide derivative.[3] **Demethyl linezolid** may undergo similar oxidative degradation.
- **Thermal and Photolytic Degradation:** While linezolid is relatively stable to heat and light, prolonged exposure can lead to degradation.[3][4] Similar precautions should be taken for **demethyl linezolid**.

Q3: My **demethyl linezolid** solution has turned yellow. What could be the cause?

The development of a yellow color in solutions of the parent compound, linezolid, has been observed during forced degradation studies, particularly in the presence of alkaline conditions (e.g., 0.1 M sodium hydroxide).[2] This color change is indicative of degradation. If your **demethyl linezolid** solution turns yellow, it is highly likely that the compound is degrading. It is recommended to prepare fresh solutions and avoid alkaline pH.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Unexpected or inconsistent results in bioassays.	Degradation of demethyl linezolid in the assay medium.	- Prepare fresh stock solutions of demethyl linezolid for each experiment.- Ensure the pH of the assay buffer is neutral and avoid highly alkaline or acidic conditions.- Protect solutions from light and store them at appropriate temperatures when not in use.
Appearance of unknown peaks in HPLC analysis.	Formation of degradation products.	- Conduct a forced degradation study to identify potential degradation products and their retention times.- Adjust the mobile phase or gradient of your HPLC method to achieve better separation of the parent compound from its degradants.- Based on the parent compound, linezolid, expect more rapid degradation at higher temperatures and pH values above 8. [2] [5] [6]
Loss of compound potency over a short period.	Instability in the chosen solvent or storage conditions.	- Store stock solutions at -80°C as recommended. [1] - If using aqueous buffers for working solutions, use them immediately. The parent compound, linezolid, is not recommended to be stored in aqueous solution for more than one day. [7] - Avoid solvents that may contain reactive impurities.

Quantitative Data Summary (Based on Linezolid)

The following tables summarize stability data for the parent compound, linezolid. This data can serve as a preliminary guide for handling **demethyl linezolid**, but specific studies are required.

Table 1: Stability of Linezolid in Various Intravenous Fluids at 25°C[2][4][5][6]

Intravenous Fluid	Initial Concentration	% Remaining after 34 days
0.9% Sodium Chloride	2.0 mg/mL	>95.0%
5% Glucose	2.0 mg/mL	>95.0%
10% Glucose	2.0 mg/mL	>95.0%
Sodium Lactate	2.0 mg/mL	>95.0%

Table 2: Effect of pH on Linezolid Degradation at 70°C[2]

pH	Degradation
8.7 - 11.4	First-order kinetics, degradation rate increases with pH.
4.59 (Commercial IV solution)	No noticeable degradation after 72 hours.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is adapted from studies on linezolid and can be used as a starting point for investigating the stability of **demethyl linezolid**. [2][8][9]

- Preparation of Stock Solution: Prepare a stock solution of **demethyl linezolid** in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
- Stress Conditions:

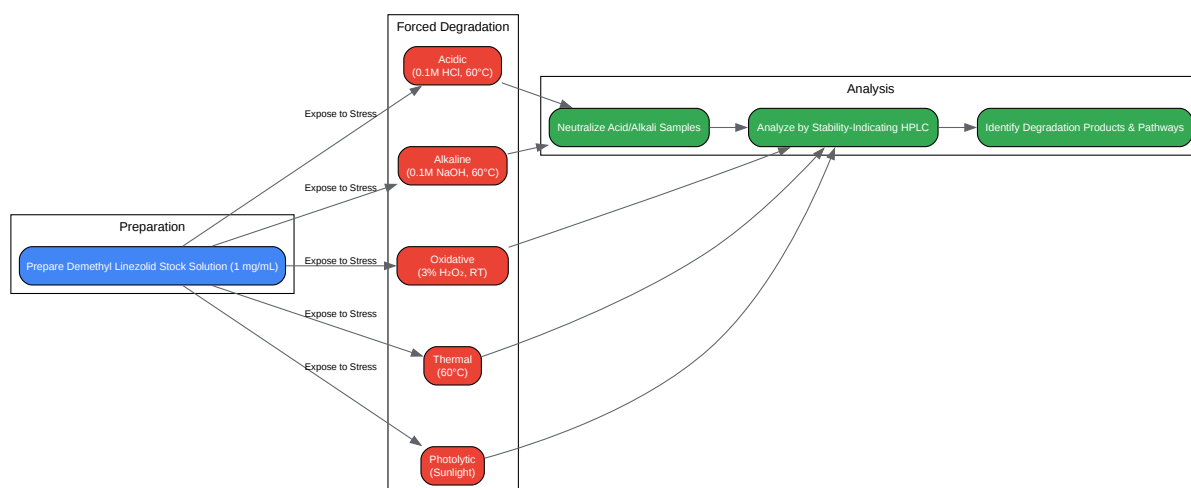
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1 hour (linezolid degrades rapidly under these conditions).[2]
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
- Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
- Sample Analysis: Before and after incubation, neutralize the acidic and alkaline samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A validated HPLC method is crucial for separating the parent drug from its degradation products.

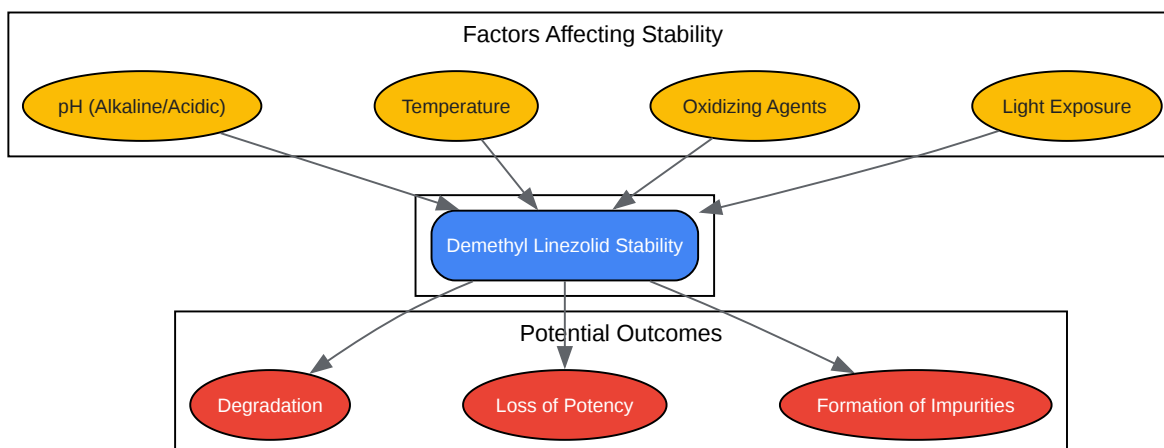
- Column: A C18 reverse-phase column is commonly used for linezolid and its impurities.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., methanol or acetonitrile) is a good starting point.[2]
- Detection: UV detection at the λ_{max} of **demethyl linezolid** (for linezolid, this is around 251-253 nm).[2][4]
- Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations



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Caption: Forced degradation experimental workflow for **demethyl linezolid**.



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Caption: Factors influencing the stability of **demethyl linezolid**.

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